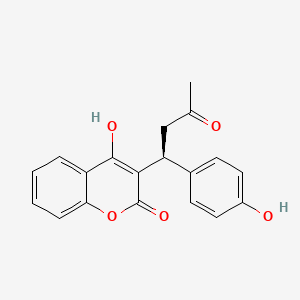![molecular formula C16H19N5O B590395 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1797105-85-1](/img/structure/B590395.png)
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as t-BMP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazolo[3,4-d]pyrimidine family of heterocyclic compounds, which are characterized by their five-membered rings containing two nitrogen atoms. t-BMP has been studied for its ability to bind to proteins, its potential as a drug target, and its use as a fluorescent probe for imaging.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is a common feature in various diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting due to its structural similarity to adenosine triphosphate (ATP), the energy currency of the cell, which is a substrate for many kinases .
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their anticancer properties . Some compounds with this core structure have shown activity against renal cancer cell lines, making them promising candidates for further drug development .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds . These structures are prevalent in many drugs and natural products due to their diverse pharmacological activities. The tert-butyl group in particular can be useful for increasing molecular stability and modifying pharmacokinetic properties .
Development of Src-family Tyrosine Kinase Inhibitors
As an ATP-competitive inhibitor, this compound has been used to develop inhibitors for Src-family tyrosine kinases. These kinases play a role in the regulation of cellular processes such as growth, differentiation, and survival. Selective inhibition of these enzymes can be therapeutic in diseases where they are overactive .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHZWYQSRZYEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)







